N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide
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Overview
Description
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The presence of the fluorophenyl group and the imidazo[1,2-a]pyridine core makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 4-fluoroaniline with 2-bromo-3-pyridinecarboxaldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure shared by many biologically active compounds.
4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups that exhibit diverse biological activities.
Uniqueness
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide stands out due to its unique combination of the imidazo[1,2-a]pyridine core and the 4-fluorophenyl group, which imparts specific biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C17H16FN3O |
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Molecular Weight |
297.33 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C17H16FN3O/c1-11(2)17(22)20-16-15(12-6-8-13(18)9-7-12)19-14-5-3-4-10-21(14)16/h3-11H,1-2H3,(H,20,22) |
InChI Key |
RYKDWNWRNAVNGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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